N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with fluorine atoms at strategic positions. This structure combines a triazolopyridazine scaffold—known for its pharmacological relevance in kinase inhibition and antimicrobial activity—with a thioacetamide linker and a difluorophenyl acetamide moiety. The fluorine substituents enhance metabolic stability and influence binding affinity to biological targets, making this compound a candidate for therapeutic or agrochemical applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5OS/c20-12-3-1-2-11(8-12)19-25-24-16-6-7-18(26-27(16)19)29-10-17(28)23-15-5-4-13(21)9-14(15)22/h1-9H,10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAACRDOHPYXUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Chemical Structure
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial properties against various pathogens. The compound may share similar attributes due to its structural components.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 - 8 μg/mL |
| Triazole B | Escherichia coli | 1 - 8 μg/mL |
| Triazole C | Candida albicans | 0.5 - 4 μg/mL |
This table summarizes findings from studies that highlight the effectiveness of triazole derivatives against common bacterial and fungal strains .
Anti-Cancer Activity
The compound's potential anti-cancer properties have also been explored. Research on similar triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation in various cancer types. For example, compounds with a triazole-thione moiety have shown promising results against colon carcinoma and breast cancer cell lines.
Table 2: Anti-Cancer Activity of Related Compounds
| Compound Type | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | HCT-116 (Colon) | 6.2 |
| Triazole Derivative | T47D (Breast) | 27.3 |
These findings suggest that this compound may possess similar anti-cancer efficacy due to its structural characteristics .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Many triazoles function as enzyme inhibitors, disrupting critical pathways in microbial and cancer cells.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain triazoles can increase ROS levels in cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole-containing compounds. For instance:
- Study on Antibacterial Properties : A study evaluated various triazole derivatives against drug-resistant bacterial strains and found significant activity against MRSA and Pseudomonas aeruginosa.
- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of triazolo-thiones on breast cancer cell lines, demonstrating substantial growth inhibition compared to standard chemotherapeutics.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Fluorine : The 4-chlorophenyl substituent in the analog (CAS 852373-17-2) increases molecular weight and lipophilicity compared to fluorine, which may alter pharmacokinetic profiles .
- Ethoxy Substitution : The ethoxyphenyl group in CAS 894062-00-1 introduces steric bulk and moderate polarity, which could reduce membrane permeability relative to the target compound’s difluorophenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
